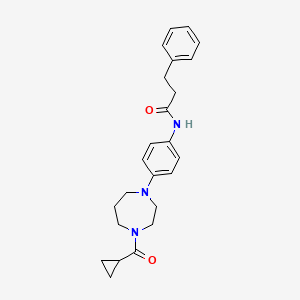

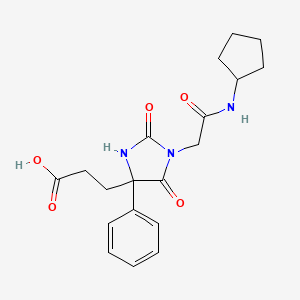

N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cinnamamides, including “N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide”, can be achieved from methyl cinnamates and phenylethylamines . This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied . The maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

Chemical Reactions Analysis

The chemical reactions involving cinnamamides are typically catalyzed by enzymes . For instance, the synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM . This reaction occurs under mild conditions and has a short residence time . The catalyst can be recycled or reused, providing a rapid and economical strategy for the synthesis and design of cinnamamide derivatives .

Scientific Research Applications

Antidepressant-like Action

N-(2-hydroxyethyl) cinnamamide derivatives, closely related to N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide, have been studied for their antidepressant-like action. Compounds in this group demonstrated significant reduction in immobility time in mice, indicating potential antidepressant-like effects (Deng, Wu, Wei, & Quan, 2011).

Sleep-inducing Potential

Research on N-alkyl-3-(trifluoromethyl)cinnamamides, which share a structural similarity with this compound, has shown potential sleep-inducing properties. These compounds were found to induce sleep in Cebus monkeys, demonstrating their potential in sleep-related studies (Houlihan, Gogerty, Ryan, & Schmitt, 1985).

Anticonvulsant Activity

Cinnamamide derivatives, including those structurally related to this compound, have been identified for their anticonvulsant activities. Crystallographic studies have helped in understanding the correlations between their molecular structure and anticonvulsant activity, contributing to the development of new pharmacophores (Żesławska, Nitek, Marona, & Gunia-Krzyżak, 2018).

Serotonin Antagonism

Cinnamamides with aminoalkyl groups, which are structurally analogous to this compound, have been synthesized and evaluated for their antiserotonin activity. These compounds have shown effectiveness as serotonin antagonists, which could have implications in various neurological disorders (Dombro & Woolley, 1964).

Photo-Responsive Monomer Synthesis

N,N-Bis(2-hydroxyethyl) cinnamamide, a compound with similarities to this compound, has been synthesized and characterized as a photo-responsive monomer. Its ability to undergo reversible changes under UV irradiation positions it as a promising candidate for the development of photo-responsive polymers (Jin, Sun, & Wu, 2011).

Esterase Activity Probing

Methyl phenylalkanoates, including derivatives of cinnamic acid, have been used to investigate the active sites of esterases. This research highlights the importance of the distance between the aromatic group and the ester bond in enzymatic activity, offering insights into enzyme-substrate interactions (Kroon, Faulds, Brézillon, & Williamson, 1997).

Anticancer Potential

Cinnamic acid derivatives, including those structurally related to this compound, have shown potential in anticancer research. Their ability to inhibit cancer cell proliferation makes them subjects of interest in the development of new cancer therapies (Gonçalves et al., 2021).

Insulin-releasing Properties

Studies have indicated that cinnamic acid derivatives can stimulate insulin secretion, thereby lowering plasma glucose levels. This suggests their potential use in treating diabetes mellitus (Adisakwattana, Moonsan, & Yibchok-anun, 2008).

Mechanism of Action

Target of Action

N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide, also known as HMC, is a compound that has gained significant attention in the field of scientific research

Mode of Action

. This suggests that they may interact with targets involved in inflammation and pain signaling pathways.

Biochemical Pathways

. This suggests that they may affect multiple biochemical pathways related to these processes.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide are not fully understood yet. It is known that cinnamic acid derivatives, to which this compound belongs, have been evaluated as pharmacologically active compounds . They have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .

Cellular Effects

The cellular effects of this compound are currently under investigation. Preliminary studies suggest that it may have significant antimicrobial activity, with all tested compounds active on Staphylococcus and Enterococcus species .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet fully understood. It is known that cinnamic acid derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Properties

IUPAC Name |

(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(17,11-18-2)10-15-13(16)9-8-12-6-4-3-5-7-12/h3-9,17H,10-11H2,1-2H3,(H,15,16)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBPDDQMEGTVQT-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CC=C1)(COC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CC=C1)(COC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B2420196.png)

![Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide](/img/structure/B2420199.png)

![2-Chloro-1-[4-(4,5,6,7-tetrahydrobenzotriazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2420200.png)

![ethyl 4-oxo-4-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butanoate](/img/structure/B2420202.png)

![2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B2420204.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2420210.png)

![1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2420214.png)